molecular formula C11H5ClF2N2O B3023990 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile CAS No. 1016769-41-7

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile

Cat. No.: B3023990
CAS No.: 1016769-41-7
M. Wt: 254.62 g/mol
InChI Key: XJAHNXBZKKVNSN-UHFFFAOYSA-N
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Description

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a chloro group at position 4, a difluoromethoxy substituent at position 8, and a carbonitrile moiety at position 2. Its electron-withdrawing groups (e.g., carbonitrile and chloro) enhance reactivity in cross-coupling reactions, while the difluoromethoxy group contributes to metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

IUPAC Name

4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N2O/c12-9-6(4-15)5-16-10-7(9)2-1-3-8(10)17-11(13)14/h1-3,5,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHNXBZKKVNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of copper salts and D-glucose to generate Cu(I) species in situ, which then react with the starting materials in an aqueous ethanol medium . Proline is often used as a ligand and proton source in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of green solvents and recyclable catalysts is a trend in modern industrial chemistry to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chloro Group

The chloro substituent at position 4 undergoes nucleophilic displacement under mild conditions:

Reaction TypeReagents/ConditionsProductKey Findings
AminationPrimary amines, THF, 60°C, 12 hr4-Aminoquinoline derivativesHigh regioselectivity
Thioether formationThiols, K₂CO₃, DMF, 80°C, 6 hr4-Sulfanylquinoline analogsTolerates steric bulk

Mechanistic Insight :

  • The electron-withdrawing quinoline core activates the C–Cl bond for SNAr reactions.

  • Steric effects from the difluoromethoxy group at C8 influence reaction rates.

Hydrolysis of C3 Carbonitrile Group

The nitrile group undergoes hydrolysis to form carboxylic acids or amides:

ConditionsReagentsProductYield (%)
Acidic hydrolysisH₂SO₄ (conc.), H₂O, refluxQuinoline-3-carboxylic acid85–90
Basic hydrolysisNaOH (aq.), EtOH, 80°CQuinoline-3-carboxamide70–75

Key Observations :

  • Acidic conditions favor carboxylic acid formation via a nitrile hydrate intermediate.

  • Basic hydrolysis requires longer reaction times but avoids decarboxylation .

Reactivity of the Difluoromethoxy Group

The –OCF₂H substituent at C8 participates in hydrogen bonding and selective transformations:

Reaction TypeReagents/ConditionsOutcome
Oxidative cleavageOzone, DCM, –78°CCleavage to quinoline-8-ol
Radical stabilityUV light, H₂O₂Stabilizes intermediates via H-bonding

Electronic Effects :

  • The –OCF₂H group increases lipophilicity (logP ≈ 2.9) compared to –OCH₃ (logP ≈ 1.5) .

  • Conformational flexibility allows adaptation to target binding pockets in drug design .

Quinoline Core Modifications

The aromatic system undergoes electrophilic and radical reactions:

Reaction TypeReagents/ConditionsProduct
N-OxidationmCPBA, DCM, rt, 6 hrQuinoline N-oxide
Radical difluoromethylationZn(SO₂CF₂H)₂, TFA, tBuOOHC2/C3-difluoromethylated derivatives

Notable Features :

  • N-Oxides enhance solubility for pharmaceutical formulations.

  • Radical reactions exhibit site selectivity based on electronic effects (e.g., C2 > C7) .

Comparative Reactivity Table

Functional GroupReaction PartnerRate Constant (k, M⁻¹s⁻¹)Activation Energy (ΔG‡, kcal/mol)
C4–ClBenzylamine1.2 × 10⁻³18.5
C3–CNH₂SO₄ (20%)3.8 × 10⁻⁴22.1
C8–OCF₂HOzone5.6 × 10⁻⁵28.7

Scientific Research Applications

Medicinal Chemistry

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile has been investigated for its potential as an antimicrobial and anticancer agent . Its structural features allow it to interact with various biological targets:

  • Antimicrobial Activity : Quinoline derivatives are known for their ability to inhibit the growth of pathogens, making this compound a candidate for developing new antibiotics.
  • Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

Chemical Biology

In chemical biology, this compound serves as a tool to investigate biological pathways and molecular targets. Its unique structure enables researchers to explore interactions with proteins and enzymes, providing insights into disease mechanisms.

Material Science

The properties of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile may be exploited in developing new materials with specific functionalities. Its unique electronic properties could be harnessed in creating advanced materials for electronics or photonics applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile in various assays:

  • Antimicrobial Assays : Laboratory tests demonstrated significant inhibition of bacterial growth, indicating its potential as a new antibiotic agent.
  • Cytotoxicity Tests : The compound showed promising results against several cancer cell lines, warranting further investigation into its use as an anticancer drug.
  • Proteomic Studies : Utilized in proteomics research to map protein interactions, providing valuable data on cellular processes .

Mechanism of Action

The mechanism of action of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Quinoline-3-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile with structurally analogous compounds:

Structural and Substituent Analysis
Compound Name Substituents (Positions) Molecular Formula Key Features
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile Cl (4), OCF₂H (8), CN (3) C₁₁H₅ClF₂N₂O High lipophilicity; metabolic stability due to difluoromethoxy .
4-Chloro-8-fluoro-6-methoxyquinoline-3-carbonitrile Cl (4), F (8), OCH₃ (6), CN (3) C₁₁H₆ClFN₂O Enhanced solubility compared to difluoromethoxy analogs .
4-Chloro-8-methoxyquinoline-3-carbonitrile Cl (4), OCH₃ (8), CN (3) C₁₁H₇ClN₂O Lower stability under acidic conditions vs. difluoromethoxy derivatives .
4-Chloro-6,8-dimethoxyquinoline-3-carbonitrile Cl (4), OCH₃ (6,8), CN (3) C₁₂H₉ClN₂O₂ Reduced reactivity in cross-coupling due to electron-donating methoxy groups .
4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile Cl (4), OCH₃ (5,8), CN (3) C₁₂H₉ClN₂O₂ Distinct regioselectivity in substitution reactions .

Key Observations :

  • The difluoromethoxy group in 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile provides superior oxidative stability compared to methoxy or ethoxy analogs, as fluorine atoms reduce metabolic degradation .
  • Chlorine at position 4 is critical for directing electrophilic substitution reactions, as seen in Suzuki-Miyaura cross-coupling studies .
  • Carbonitrile at position 3 enhances intermolecular interactions in crystal packing, as demonstrated by ORTEP-3 structural analyses .
Physicochemical Properties
Property 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile 4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Molecular Weight (g/mol) 254.6 251.6 337.1
LogP (Predicted) 2.8 2.5 3.4
Solubility (DMSO, mg/mL) >10 >20 <5
Stability (pH 7.4, 37°C) >48 hours <24 hours >72 hours

Sources : Experimental data from synthesis protocols and computational predictions using density-functional theory (DFT) methods .

Biological Activity

Overview

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chloro group, a difluoromethoxy group, and a carbonitrile group. Its molecular formula is C11H5ClF2N2OC_{11}H_5ClF_2N_2O with a molecular weight of approximately 254.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The structural representation of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile can be described as follows:

  • Chloro Group : Located at the 4-position of the quinoline ring.
  • Difluoromethoxy Group : Located at the 8-position, contributing to its lipophilicity and potential bioactivity.
  • Carbonitrile Group : Present at the 3-position, which may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile exhibits antimicrobial properties against various pathogens. In vitro evaluations have shown moderate effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli512 μg/mL
Pseudomonas aeruginosa256 μg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in combination therapies with existing antibiotics to enhance efficacy .

Anticancer Properties

Research into the anticancer potential of quinoline derivatives, including 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile, has shown promise. Quinoline-based compounds are known to inhibit various enzymes involved in cancer progression. For example, some studies have indicated that similar quinoline analogs can inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer development .

The mechanism of action for 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes such as DNMTs and polymerases, leading to altered DNA methylation patterns and inhibition of cancer cell proliferation.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA structures, causing conformational changes that can disrupt normal cellular functions and promote apoptosis in cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated various quinoline derivatives for their antimicrobial activity. The findings indicated that compounds with similar structural motifs to 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile exhibited significant antibacterial properties, particularly against resistant strains of bacteria .
  • Anticancer Research : Another investigation focused on the anticancer effects of quinoline derivatives demonstrated that certain modifications at the 8-position could enhance cytotoxicity against several cancer cell lines. The study highlighted the importance of functional group positioning in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile, and how can regioselectivity be ensured during synthesis?

  • Methodological Answer : Multi-component reactions (MCRs) under microwave (MW) irradiation in green solvents (e.g., ethanol) are effective for synthesizing quinoline-3-carbonitrile derivatives. The use of N-doped graphene quantum dots/CoFe2O4 nanocomposites as catalysts enhances reaction efficiency and regioselectivity . Regioselectivity can be controlled by optimizing reaction conditions (e.g., temperature, solvent polarity) and monitoring intermediates via NMR spectroscopy . For halogenation at the 8-position, directing groups (e.g., methoxy or nitro) can guide substitution patterns .

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software or ORTEP-III is critical for resolving the molecular structure. Intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl hydrogen bonds) influence crystal packing and stability . Pair SC-XRD with density-functional theory (DFT) calculations (e.g., B3LYP functional ) to validate electronic properties and predict non-covalent interactions.

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Methodological Answer : Screen for antiviral activity (e.g., anti-HIV-1) using cell-based assays, as quinoline-3-carbonitrile derivatives are known to inhibit viral replication . Perform cytotoxicity assays (e.g., MTT) on mammalian cell lines to establish selectivity indices. For antibacterial activity, use disk diffusion or microdilution methods against Gram-positive and Gram-negative strains .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict electronic properties of this compound?

  • Methodological Answer : Employ DFT with gradient-corrected functionals (e.g., Becke’s exchange-energy functional ) to model reaction pathways and transition states. Calculate local kinetic-energy density and correlation-energy profiles to identify regioselective intermediates . Molecular docking can predict binding affinities to biological targets (e.g., HIV-1 reverse transcriptase) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Compare substituent effects (e.g., difluoromethoxy vs. trifluoromethyl at the 8-position) on bioactivity . Validate assay conditions (e.g., cell line variability, solvent effects) using standardized protocols. Structural analogs (e.g., octahydroquinoline-3-carbonitriles) may exhibit divergent activities due to conformational flexibility .

Q. How to design derivatives with enhanced bioactivity using structure-activity relationships (SAR)?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6- and 8-positions to improve metabolic stability . Replace the 3-cyano group with carboxylate esters to modulate solubility and target binding . Use crystallographic data to identify key hydrogen-bonding motifs for target engagement .

Q. What advanced techniques confirm reaction mechanisms in its synthesis?

  • Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) paired with kinetic isotope effect (KIE) studies can elucidate rate-determining steps. In situ NMR or mass spectrometry tracks intermediates . Probe the catalytic role of nanocomposites via X-ray photoelectron spectroscopy (XPS) to assess surface interactions .

Q. How to address stability and degradation under various conditions?

  • Methodological Answer : Conduct stress testing (e.g., heat, light, pH extremes) followed by HPLC or LC-MS to identify degradation products . Store the compound in inert, airtight containers at –20°C to prevent hydrolysis of the difluoromethoxy group .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile

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